1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine
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Overview
Description
The compound “1-(3-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine” is a complex organic molecule that features a pyrazole ring, a pyridine ring, and a piperazine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridine ring: This might involve a Hantzsch pyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling reactions: The final step would involve coupling the pyrazole, pyridine, and piperazine rings through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole or pyridine rings.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonates could be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
- (6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Uniqueness
The unique combination of the pyrazole, pyridine, and piperazine rings, along with the methoxyphenyl group, might confer unique biological activities or chemical properties that distinguish it from similar compounds.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-27-18-5-2-4-17(14-18)23-10-12-24(13-11-23)20(26)16-6-7-19(21-15-16)25-9-3-8-22-25/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMNSLZPUOBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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